molecular formula C22H24O3 B13139174 1-Hydroxy-2-octylanthracene-9,10-dione CAS No. 90395-97-4

1-Hydroxy-2-octylanthracene-9,10-dione

Cat. No.: B13139174
CAS No.: 90395-97-4
M. Wt: 336.4 g/mol
InChI Key: HXTGXHDAKMEYEC-UHFFFAOYSA-N
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Description

1-Hydroxy-2-octylanthracene-9,10-dione is an organic compound with the molecular formula C({22})H({24})O(_{3}). It belongs to the class of anthraquinones, which are known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals . This compound is characterized by the presence of a hydroxy group at the first position and an octyl group at the second position on the anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-octylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anthracene with octanoyl chloride, followed by oxidation to introduce the quinone functionality. The hydroxy group can be introduced via a subsequent hydroxylation reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-octylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

1-Hydroxy-2-octylanthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-octylanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The hydroxy and octyl groups play a crucial role in modulating its activity. The compound can interact with cellular enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the specific pathways involved .

Comparison with Similar Compounds

  • 1-Hydroxy-2-methylanthracene-9,10-dione
  • 1-Hydroxy-2-ethylanthracene-9,10-dione
  • 1-Hydroxy-2-propylanthracene-9,10-dione

Comparison: 1-Hydroxy-2-octylanthracene-9,10-dione is unique due to the presence of the longer octyl chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific applications where these properties are desired .

Properties

CAS No.

90395-97-4

Molecular Formula

C22H24O3

Molecular Weight

336.4 g/mol

IUPAC Name

1-hydroxy-2-octylanthracene-9,10-dione

InChI

InChI=1S/C22H24O3/c1-2-3-4-5-6-7-10-15-13-14-18-19(20(15)23)22(25)17-12-9-8-11-16(17)21(18)24/h8-9,11-14,23H,2-7,10H2,1H3

InChI Key

HXTGXHDAKMEYEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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